Home > Products > Screening Compounds P79424 > N-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE -

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE

Catalog Number: EVT-4573995
CAS Number:
Molecular Formula: C11H13N5O2
Molecular Weight: 247.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. A novel ultra-performance liquid chromatographic method with QDa detection was developed to quantify this impurity in Osimertinib Mesylate. []

N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide

  • Compound Description: The crystal structure of this compound was studied, revealing that the dihedral angle between the tetrazole and phenyl rings is 68.39 (4)°. Crystal packing analysis showed the formation of two-dimensional networks via N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds. []

4-Nitro-2-(1H-tetrazol-1-yl)phenol

  • Compound Description: This compound's crystal structure exhibits two symmetry-independent molecules within the unit cell. Notably, the tetrazole and phenyl rings are not coplanar in either molecule. Intermolecular hydrogen bonds create a complex three-dimensional network within the crystal lattice. []

5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide-diethylamine

  • Compound Description: This compound, investigated for its potential anti-allergy properties, features a nearly planar indole system. []

4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid (Hptmba)

  • Compound Description: This compound serves as a ligand in the formation of a silver(I) coordination polymer. The crystal structure of the resulting polymer reveals a one-dimensional double chain structure stabilized by various interactions, including π-π contacts. []

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide Hydrate

  • Compound Description: This compound, displaying potential herbicidal and fungicidal activities, forms a one-dimensional chain structure in its crystal form due to intermolecular hydrogen bonding. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: An efficient eight-step synthesis was developed for this compound. []

7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one

  • Compound Description: This compound serves as a precursor for the synthesis of a series of N-substituted derivatives, which were characterized by various spectroscopic techniques. []
  • Compound Description: These energetic compounds were investigated for their thermal decomposition mechanisms using techniques such as photoacoustic spectroscopy, gas chromatography-mass spectrometry, and thermogravimetric-differential thermal analysis. []

N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)acryl amides

  • Compound Description: This series of compounds was synthesized and evaluated for antihypertensive activity. The synthesis involved a condensation reaction of a nitro compound containing biphenyl tetrazole with various aromatic aldehydes and ketone derivatives. []

3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one hemihydrate

  • Compound Description: The crystal structure of this compound was determined, revealing the presence of a distorted boat conformation in the piperidine ring. The crystal packing is stabilized by C—H⋯O and C—H⋯N interactions. []

N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial, antifungal, and antituberculosis activities. The compounds showed promising biological activities, and further molecular docking studies provided insights into their binding interactions with potential drug targets. []

N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino)propanamide

  • Compound Description: The synthesis and crystal structure of this compound were described. The compound exhibited anti-Mycobacterium phlei activity, suggesting its potential as an antituberculosis agent. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

  • Compound Description: The synthesis and crystal structure of this compound were reported. The compound features a U-shape, and its crystal packing is stabilized by intramolecular hydrogen bonding. [, ]

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: This compound is a potent and selective 5-hydroxytryptamine 2A receptor antagonist with potential antithrombotic activity. [, ]

1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (26)

  • Compound Description: This compound displays high affinity for sigma(1) and EBP binding sites, suggesting its potential as a therapeutic agent for conditions related to these targets. []

N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22)

  • Compound Description: This compound exhibits potent antifungal activity against Sclerotinia sclerotiorum. It acts by targeting succinate dehydrogenase and shows promising in vivo efficacy. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

  • Compound Description: These compounds were synthesized and characterized, with a focus on their antibacterial properties. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: The crystal structure of itraconazole, a well-known antifungal drug, was determined, providing insights into its molecular geometry and potential binding interactions. []

N-(Phenyl)-N-[1-(2-(1H-pyrrol-1-yl)ethyl)-4-methoxycarbonyl-4-piperidinyl]propanamide

  • Compound Description: This compound exhibits potent narcotic-like analgesic properties with a rapid onset of action and a short duration of effect. []

2-[[4-[[2-(1H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline (RG 12525)

  • Compound Description: This compound was investigated for its potential in treating type II diabetes. The study focused on understanding its metabolic pathway, particularly its N-glucuronidation. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: This compound acts as a selective and orally active vasopressin V1b receptor antagonist. It effectively inhibits arginine vasopressin-induced corticotropin release and displays anxiolytic-like activity in animal models. []

N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p and 8a-l)

  • Compound Description: These derivatives were designed, synthesized, and evaluated for their antiviral activity against various RNA and DNA viruses. Some compounds demonstrated promising antiviral activity against yellow fever virus, respiratory syncytial virus, and bovine viral diarrhea virus. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of various biologically active compounds, including osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. []

3-phenyl-1H-pyrazole (1)

  • Compound Description: This compound is a crucial intermediate in synthesizing biologically active molecules. An optimized method for its synthesis was developed, emphasizing its importance in drug discovery. []
  • Compound Description: The crystal structure of this compound, a derivative containing a methoxy group, was determined and compared to its analogs. []
  • Compound Description: These compounds represent a novel class of selective inhibitors targeting endoplasmic reticulum aminopeptidase 1 (ERAP1), an enzyme involved in immune responses. These inhibitors provide new avenues for modulating the immune system. []
  • Compound Description: These imine derivatives, synthesized from 4-formylpyridine, were investigated for their chemosensing properties, DPPH radical scavenging activity, urease enzyme inhibition, and molecular docking behavior. []

3-[(4H-Pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8-methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

  • Compound Description: This compound exhibits cholecystokinin antagonistic properties, suggesting its potential for treating gastrointestinal disorders. []

2-Methyl-1H-indole-3-carboxylic acid (2-(2-Substituted-phenyl)-4-oxo-thiazolidin-3-yl)-amides Derivatives

  • Compound Description: This series of Schiff bases, synthesized from 2-methyl-1H-indole-3-carbohydrazide, were evaluated for their anti-inflammatory and analgesic properties. Notably, derivatives with dihydroxy and methoxy substituents on the phenyl ring displayed promising activity. []

2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide (5f), N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (12c)

  • Compound Description: These novel azole derivatives were designed, synthesized, and evaluated for their inhibitory activity against sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of fungal cell membranes. They demonstrated potent antifungal activity against Candida albicans strains. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

  • Compound Description: This potent and orally active leukotriene receptor antagonist exhibits promising activity in treating asthma. The compound's enantioselective synthesis and pharmacological evaluation are described. []

(3r, 5r, 7r)-N-Benzyl-N-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)adamantane-1-carboxamide Derivatives

  • Compound Description: A series of novel Mannich base derivatives of benzimidazole were synthesized and screened for cytotoxicity against the neuroblastoma cell line SK-N-MC. Several derivatives exhibited potent cytotoxic activity. []
  • Compound Description: The crystal structures of these p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides were determined, providing insights into their molecular geometry, hydrogen bonding patterns, and structural features. []
  • Compound Description: These compounds are identified as potential oxidative impurities of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. []

Properties

Product Name

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C11H13N5O2/c1-3-11(17)13-8-4-5-10(18-2)9(6-8)16-7-12-14-15-16/h4-7H,3H2,1-2H3,(H,13,17)

InChI Key

WCPSKBINENCITJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.